molecular formula C11H10N2 B13909271 4,5-Dihydro-2H-benzo[e]indazole

4,5-Dihydro-2H-benzo[e]indazole

Cat. No.: B13909271
M. Wt: 170.21 g/mol
InChI Key: PMZFMFVUBLVADX-UHFFFAOYSA-N
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Description

4,5-Dihydro-2H-benzo[e]indazole is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a fused benzene and pyrazole ring system, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dihydro-2H-benzo[e]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with ortho-substituted aromatic aldehydes or ketones, followed by cyclization . The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydro-2H-benzo[e]indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indazoles, which can exhibit enhanced biological activities or serve as intermediates for further chemical transformations.

Scientific Research Applications

4,5-Dihydro-2H-benzo[e]indazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dihydro-2H-benzo[e]indazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 4,5-Dihydro-2H-benzo[e]indazole is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in medicinal chemistry and related fields.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

4,5-dihydro-3H-benzo[e]indazole

InChI

InChI=1S/C11H10N2/c1-2-4-9-8(3-1)5-6-11-10(9)7-12-13-11/h1-4,7H,5-6H2,(H,12,13)

InChI Key

PMZFMFVUBLVADX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=NN2)C3=CC=CC=C31

Origin of Product

United States

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